N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl ring with hydroxyl and hydroxymethyl substituents, a pyrrolidine ring with a phenyl group, and a carboxamide functional group. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with hydroxyl and hydroxymethyl substituents can be synthesized through a series of reactions, including cyclization and functional group modifications.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Rings: The cyclopentyl and pyrrolidine rings are then coupled together using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The hydroxyl and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(trifluoromethyl)benzamide: Similar structure with a trifluoromethyl group instead of the phenyl group.
N-cyclopentyl-3-hydroxy-4-methoxybenzamide: Similar structure with a methoxy group instead of the hydroxymethyl group.
Uniqueness
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-10-12-6-13(8-15(12)21)18-17(23)11-7-16(22)19(9-11)14-4-2-1-3-5-14/h1-5,11-13,15,20-21H,6-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKPCJYMMATMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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